4-Chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide
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Overview
Description
4-Chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide typically involves the chlorination of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphoryl chloride) to introduce the chloro group into the pyridine ring . The resulting intermediate can then be reacted with cyclopropylmethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
4-Chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: A simpler derivative of pyridine with similar chemical properties.
3-Chloropyridine: Another chlorinated pyridine derivative with different reactivity due to the position of the chloro group.
2-Chloropyridine: A positional isomer with distinct chemical behavior.
Uniqueness
4-Chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide is unique due to the presence of the cyclopropylmethyl group and the carboxamide functionality. These structural features confer specific reactivity and potential biological activity that distinguish it from other chloropyridine derivatives .
Properties
CAS No. |
62458-86-0 |
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Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
4-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H11ClN2O/c11-9-3-4-12-6-8(9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14) |
InChI Key |
OXWMHPXGHIIXLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=CN=C2)Cl |
Origin of Product |
United States |
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